molecular formula C24H32O6 B7765685 schisandrin A CAS No. 69176-53-0

schisandrin A

Cat. No.: B7765685
CAS No.: 69176-53-0
M. Wt: 416.5 g/mol
InChI Key: JEJFTTRHGBKKEI-OKILXGFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

schisandrin A is a bioactive lignan compound primarily found in the fruit of the traditional medicinal plant Schisandra chinensis (Turcz.) Baill. This compound is known for its sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties. This compound has been extensively studied for its therapeutic effects on various liver diseases and its potential benefits in other medical conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of schisandrin A involves several steps, including the extraction of the compound from Schisandra chinensis. The primary method of extraction is through solvent extraction, followed by purification using chromatographic techniques. The synthetic route typically involves the use of organic solvents such as methanol, ethanol, and acetone under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the dried fruit of Schisandra chinensis. The process includes grinding the dried fruit, followed by solvent extraction and purification. The extracted compound is then subjected to further purification steps to obtain high-purity this compound. The industrial production process ensures the consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: schisandrin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable transformation is the microbial O-demethylation of this compound to produce Gomisin A. This reaction involves the use of microbial strains such as Cunninghamella echinulata var. elegans .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include Lewis acids, organic solvents, and microbial cultures. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .

Major Products Formed: The major products formed from the chemical reactions of this compound include Gomisin A, 3-norschizandrin, and 2-norschizandrin. These products are obtained through a combination of biotransformation and chemical reactions .

Scientific Research Applications

schisandrin A has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying lignans and their derivatives. In biology, this compound is studied for its effects on cellular processes, including apoptosis and oxidative stress. In medicine, it is investigated for its potential therapeutic effects on liver diseases, cancer, and neurodegenerative disorders. In the industry, this compound is used in the formulation of dietary supplements and herbal medicines .

Mechanism of Action

The mechanism of action of schisandrin A involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the PI3K/Akt signaling pathway, inhibiting the expression of NOX2, and reducing inflammation. It also affects the levels of key indicators such as interleukin-1, tumor necrosis factor-alpha, and interleukin-6. These interactions contribute to its anti-inflammatory, antioxidant, and immunomodulatory properties .

Comparison with Similar Compounds

schisandrin A is unique among lignans due to its specific pharmacological properties and molecular targets. Similar compounds include Schizandrin B, Schisantherin A, Schisantherin B, Schisanhenol, Deoxyschisandrin, and Gomisin A. While these compounds share some pharmacological activities, this compound stands out for its potent anti-inflammatory and antioxidant effects .

Properties

IUPAC Name

(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJFTTRHGBKKEI-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219222
Record name (-)-Deoxyschizandrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61281-38-7, 69176-53-0
Record name Schizandrin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Deoxyschizandrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Deoxyschizandrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCHISANDRIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74XQL5DO3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
schisandrin A
Reactant of Route 2
schisandrin A
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
schisandrin A
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
schisandrin A
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
schisandrin A
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
schisandrin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.